molecular formula C12H11NO3S B13215312 Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13215312
M. Wt: 249.29 g/mol
InChI Key: GYQUQQCPWWCURG-UHFFFAOYSA-N
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Description

Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate is a complex organic compound that features a thiophene ring, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the lithiation of 2-bromothiophene followed by reaction with dimethyl oxalate in tetrahydrofuran under inert atmosphere conditions . This method ensures the formation of the desired thiophene derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of a thiophene ring, a pyridine ring, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-(2-oxo-4-thiophen-2-ylpyridin-1-yl)acetate

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-7H,8H2,1H3

InChI Key

GYQUQQCPWWCURG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CS2

Origin of Product

United States

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